desmosterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

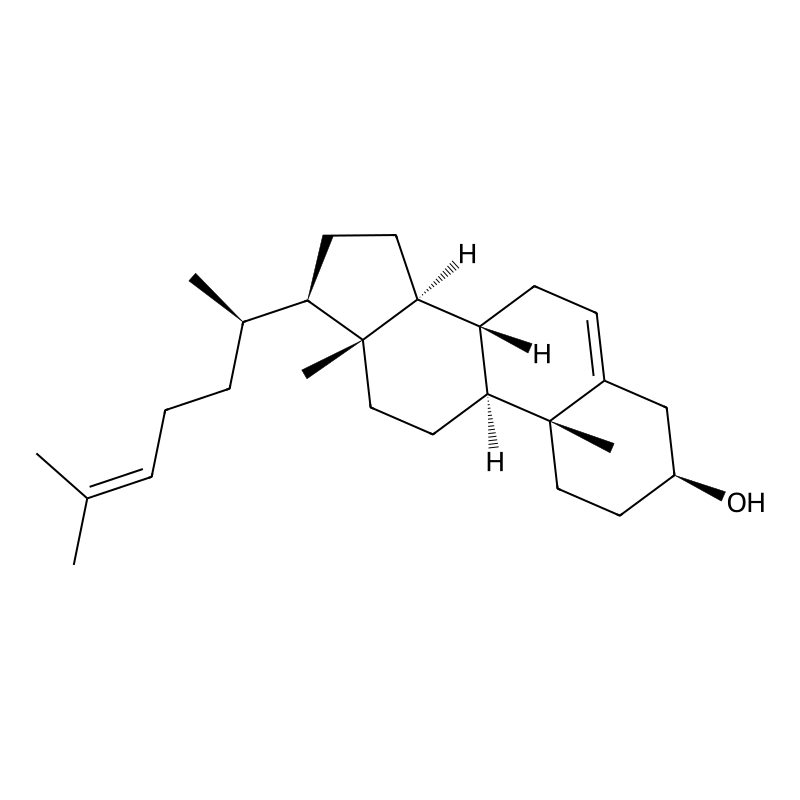

Desmosterol (CAS 313-04-2) is a critical 27-carbon sterol and the immediate metabolic precursor to cholesterol in the Bloch biosynthesis pathway, distinguished by a single double bond at the C24-C25 position[1]. In commercial procurement, it is primarily sourced as a highly specific enzymatic substrate for 24-dehydrocholesterol reductase (DHCR24), a structural component for advanced lipid nanoparticle (LNP) and liposome formulations, and an endogenous signaling lipid for Liver X Receptor (LXR) activation. While structurally similar to cholesterol, its unique side-chain unsaturation imparts distinct biophysical properties, particularly regarding membrane fluidity in saturated phospholipid environments and susceptibility to targeted oxidation, making it an essential specialty lipid for advanced formulation and metabolic research [2].

Substituting desmosterol with cholesterol, 7-dehydrocholesterol (7-DHC), or plant sterols fundamentally compromises assay specificity and formulation biophysics. In enzymatic screening, cholesterol is the downstream product and cannot serve as a DHCR24 substrate, rendering it useless for terminal Bloch pathway inhibition assays [2]. In membrane biophysics, while desmosterol mimics cholesterol's condensing effect in fluid membranes, it diverges significantly from 7-DHC, proving that the exact position of the double bond dictates membrane ordering [1]. Furthermore, unlike generic structural sterols, desmosterol uniquely functions as an endogenous LXR agonist and SREBP inhibitor; replacing it in macrophage or atherosclerosis models eliminates these specific transcriptional signaling pathways, leading to inaccurate cellular phenotypes .

References

- [1] Singh P, et al. 'Differential Effects of Cholesterol and its Immediate Biosynthetic Precursors on Membrane Organization.' Biochemistry 47.16 (2008): 4734-4742.

- [2] Lu Y, et al. 'Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect.' PMC (2021).

Membrane Fluidity and Mobility in Highly Saturated Lipid Bilayers

In supported lipid bilayers (SLBs), desmosterol and cholesterol behave similarly at low saturation. However, when phospholipid saturation is increased to 30% and 50% (e.g., via DPPE replacement), only liposomes containing desmosterol successfully rupture to form contiguous lipid bilayers and maintain lipid mobility, whereas cholesterol-containing SLBs lose mobility [1].

| Evidence Dimension | Lipid mobility in highly saturated (30-50%) phospholipid bilayers |

| Target Compound Data | Sustains membrane fluidity and mobility at 30% and 50% saturation |

| Comparator Or Baseline | Cholesterol (Loses mobility and fails to form contiguous bilayers at ≥30% saturation) |

| Quantified Difference | 100% functional divergence at ≥30% saturation (mobile vs. immobile) |

| Conditions | Supported lipid bilayers (SLBs) with varying DPPE saturation measured via FRAP |

Procurement of desmosterol is critical for LNP and liposome formulators who need to maintain membrane fluidity and fusion capabilities in formulations with high saturated lipid content.

Substrate Specificity for DHCR24 Inhibition Assays

Desmosterol is the specific terminal substrate for the DHCR24 enzyme in the Bloch pathway. In in vitro screening assays, utilizing desmosterol allows for the precise quantification of DHCR24 inhibition (e.g., determining the IC50 of irbesartan at 602 nM) by measuring the desmosterol-to-cholesterol conversion ratio via HPLC [1].

| Evidence Dimension | Enzymatic substrate viability for DHCR24 |

| Target Compound Data | Direct substrate, enables precise IC50 quantification via HPLC |

| Comparator Or Baseline | Cholesterol (Downstream product, 0% substrate viability) |

| Quantified Difference | Absolute requirement for assay function (substrate vs. product) |

| Conditions | In vitro DHCR24 enzymatic assay with HPLC/MS detection |

Buyers must use desmosterol, not other sterols, to accurately screen and validate novel cholesterol-lowering therapeutics targeting the terminal step of the Bloch pathway.

Membrane Ordering vs. Kandutsch-Russell Precursors

While both desmosterol and 7-DHC are immediate cholesterol precursors differing by a single double bond, they exert vastly different effects on membrane dynamics. In fluid phase POPC membranes, desmosterol increases DPH fluorescence anisotropy by ~144%, effectively mimicking cholesterol's ordering effect, whereas 7-DHC only achieves a ~121% increase [1].

| Evidence Dimension | DPH fluorescence anisotropy increase in POPC membranes |

| Target Compound Data | ~144% increase (mimics cholesterol) |

| Comparator Or Baseline | 7-Dehydrocholesterol (~121% increase) |

| Quantified Difference | 23% greater increase in fluorescence anisotropy for desmosterol |

| Conditions | Fluid phase POPC membranes using DPH fluorescent probes |

Demonstrates that researchers modeling cholesterol-like membrane packing cannot substitute desmosterol with 7-DHC, as the C24 double bond is required for proper lipid ordering.

Endogenous LXR Activation and Inflammasome Suppression

Beyond structural roles, desmosterol functions as a potent endogenous Liver X Receptor (LXR) activator and SREBP inhibitor. It actively suppresses pyrin domain-dependent NLRP3 inflammasome activation and mitochondrial ROS production in macrophages, a signaling cascade not triggered by generic structural sterols like cholesterol .

| Evidence Dimension | NLRP3 inflammasome suppression and LXR activation |

| Target Compound Data | Active suppression of NLRP3 and ROS via LXR agonism |

| Comparator Or Baseline | Cholesterol (Lacks specific endogenous LXR agonism at equivalent baseline concentrations) |

| Quantified Difference | Qualitative divergence in transcriptional signaling and inflammasome suppression |

| Conditions | Macrophage cell culture models of inflammation |

Essential for immunometabolism researchers who require a sterol that actively drives LXR-mediated anti-inflammatory pathways, rather than just providing structural support.

Advanced Lipid Nanoparticle (LNP) Formulation

Utilized in LNPs requiring high saturated lipid content where desmosterol prevents membrane rigidification, maintaining the necessary fluidity for liposomal fusion and intracellular cargo release[1].

High-Throughput DHCR24 Inhibitor Screening

Deployed as the essential substrate in in vitro enzymatic assays for discovering novel hypolipidemic drugs targeting the Bloch pathway, enabling precise HPLC-based IC50 calculations[2].

Macrophage Immunometabolism Modeling

Applied in cell culture systems to study LXR activation, SREBP inhibition, and NLRP3 inflammasome suppression, where standard structural sterols fail to trigger the required anti-inflammatory signaling cascades [3].

Viral Replication Membrane Modeling

Utilized in synthetic supported lipid bilayers (SLBs) to mimic the specialized, highly fluid endoplasmic reticulum membranes required for viral genome replication (e.g., Hepatitis C), where cholesterol causes excessive condensation [1].

References

- [1] Zerenturk EJ, et al. 'Desmosterol increases lipid bilayer fluidity during hepatitis C virus infection.' PMC, NIH (2013).

- [2] Lu Y, et al. 'Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect.' PMC (2021).

- [3] Lin CY, et al. 'Ligands of Therapeutic Utility for the Liver X Receptors.' MDPI Molecules 22.1 (2017): 114.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

Use Classification

Dates

2: Mouritsen OG, Bagatolli LA, Duelund L, Garvik O, Ipsen JH, Simonsen AC. Effects of seaweed sterols fucosterol and desmosterol on lipid membranes. Chem Phys Lipids. 2017 Jun;205:1-10. doi: 10.1016/j.chemphyslip.2017.03.010. Epub 2017 Mar 30. PubMed PMID: 28365392.

3: Hamdan IJ, Claumarchirant L, Garcia-Llatas G, Alegría A, Lagarda MJ. Sterols in infant formulas: validation of a gas chromatographic method. Int J Food Sci Nutr. 2017 Feb 16:1-9. doi: 10.1080/09637486.2017.1287883. [Epub ahead of print] PubMed PMID: 28276904.

4: Korade Ž, Liu W, Warren EB, Armstrong K, Porter NA, Konradi C. Effect of psychotropic drug treatment on sterol metabolism. Schizophr Res. 2017 Feb 12. pii: S0920-9964(17)30072-5. doi: 10.1016/j.schres.2017.02.001. [Epub ahead of print] PubMed PMID: 28202290.

5: Lamberson CR, Muchalski H, McDuffee KB, Tallman KA, Xu L, Porter NA. Propagation rate constants for the peroxidation of sterols on the biosynthetic pathway to cholesterol. Chem Phys Lipids. 2017 Feb 5. pii: S0009-3084(16)30166-9. doi: 10.1016/j.chemphyslip.2017.01.006. [Epub ahead of print] PubMed PMID: 28174017.

6: Hu X, Liu X, Moisan J, Wang Y, Lesch CA, Spooner C, Morgan RW, Zawidzka EM, Mertz D, Bousley D, Majchrzak K, Kryczek I, Taylor C, Van Huis C, Skalitzky D, Hurd A, Aicher TD, Toogood PL, Glick GD, Paulos CM, Zou W, Carter LL. Synthetic RORγ agonists regulate multiple pathways to enhance antitumor immunity. Oncoimmunology. 2016 Nov 4;5(12):e1254854. doi: 10.1080/2162402X.2016.1254854. eCollection 2016. PubMed PMID: 28123897; PubMed Central PMCID: PMC5215247.

7: Costello DA, Villareal VA, Yang PL. Desmosterol Increases Lipid Bilayer Fluidity during Hepatitis C Virus Infection. ACS Infect Dis. 2016 Nov 11;2(11):852-862. Epub 2016 Aug 25. PubMed PMID: 27933788; PubMed Central PMCID: PMC5161114.

8: Lopez AM, Chuang JC, Posey KS, Turley SD. Suppression of brain cholesterol synthesis in male Mecp2-deficient mice is age dependent and not accompanied by a concurrent change in the rate of fatty acid synthesis. Brain Res. 2017 Jan 1;1654(Pt A):77-84. doi: 10.1016/j.brainres.2016.10.021. Epub 2016 Oct 24. PubMed PMID: 27789278; PubMed Central PMCID: PMC5131633.

9: Baila-Rueda L, Cenarro A, Lamiquiz-Moneo I, Mateo-Gallego R, Bea AM, Perez-Calahorra S, Marco-Benedi V, Civeira F. Bile acid synthesis precursors in subjects with genetic hypercholesterolemia negative for LDLR/APOB/PCSK9/APOE mutations. Association with lipids and carotid atherosclerosis. J Steroid Biochem Mol Biol. 2017 May;169:226-233. doi: 10.1016/j.jsbmb.2016.10.003. Epub 2016 Oct 18. Review. PubMed PMID: 27769814.

10: Peach M, Xu R, Fitzpatrick D, Hamilton L, Somaratne R, Scott R, Wasserman SM, Djedjos CS. Effect of evolocumab on cholesterol synthesis and absorption. J Lipid Res. 2016 Dec;57(12):2217-2224. Epub 2016 Oct 5. PubMed PMID: 27707817; PubMed Central PMCID: PMC5321223.

11: Kazkayasi I, Ismail MA, Parrado-Fernandez C, Björkhem I, Pekiner C, Uma S, Cedazo-Minguez A, Burul-Bozkurt N. Lack of insulin results in reduced seladin-1 expression in primary cultured neurons and in cerebral cortex of STZ-induced diabetic rats. Neurosci Lett. 2016 Oct 28;633:174-181. doi: 10.1016/j.neulet.2016.09.018. Epub 2016 Sep 14. PubMed PMID: 27639960.

12: Gojkovic T, Vladimirov S, Spasojevic-Kalimanovska V, Zeljkovic A, Vekic J, Kalimanovska-Ostric D, Djuricic I, Sobajic S, Jelic-Ivanovic Z. Can non-cholesterol sterols and lipoprotein subclasses distribution predict different patterns of cholesterol metabolism and statin therapy response? Clin Chem Lab Med. 2017 Mar 1;55(3):447-457. doi: 10.1515/cclm-2016-0505. PubMed PMID: 27718480.

13: Weingärtner O, Bogeski I, Kummerow C, Schirmer SH, Husche C, Vanmierlo T, Wagenpfeil G, Hoth M, Böhm M, Lütjohann D, Laufs U. Plant sterol ester diet supplementation increases serum plant sterols and markers of cholesterol synthesis, but has no effect on total cholesterol levels. J Steroid Biochem Mol Biol. 2017 May;169:219-225. doi: 10.1016/j.jsbmb.2016.07.016. Epub 2016 Jul 27. PubMed PMID: 27473562.

14: Vianey-Saban C, Acquaviva C, Cheillan D, Collardeau-Frachon S, Guibaud L, Pagan C, Pettazzoni M, Piraud M, Lamazière A, Froissart R. Antenatal manifestations of inborn errors of metabolism: biological diagnosis. J Inherit Metab Dis. 2016 Sep;39(5):611-24. doi: 10.1007/s10545-016-9947-8. Epub 2016 Jul 8. PubMed PMID: 27393412.

15: Pinho RO, Lima DM, Shiomi HH, Siqueira JB, Silveira CO, Faria VR, Lopes PS, Guimarães SE, Guimarães JD. Effect of cyclodextrin-loaded cholesterol conjugates on plasma membrane viability of Piau swine breed frozen/thawed spermatozoa. Cryobiology. 2016 Aug;73(1):1-6. doi: 10.1016/j.cryobiol.2016.07.004. Epub 2016 Jul 5. PubMed PMID: 27393245.

16: Villareal VA, Fu D, Costello DA, Xie XS, Yang PL. Hepatitis C Virus Selectively Alters the Intracellular Localization of Desmosterol. ACS Chem Biol. 2016 Jul 15;11(7):1827-33. doi: 10.1021/acschembio.6b00324. Epub 2016 May 6. PubMed PMID: 27128812; PubMed Central PMCID: PMC5025300.

17: Kim HY, Korade Z, Tallman KA, Liu W, Weaver CD, Mirnics K, Porter NA. Inhibitors of 7-Dehydrocholesterol Reductase: Screening of a Collection of Pharmacologically Active Compounds in Neuro2a Cells. Chem Res Toxicol. 2016 May 16;29(5):892-900. doi: 10.1021/acs.chemrestox.6b00054. Epub 2016 Apr 28. PubMed PMID: 27097157; PubMed Central PMCID: PMC4868769.

18: Leoni V, Nury T, Vejux A, Zarrouk A, Caccia C, Debbabi M, Fromont A, Sghaier R, Moreau T, Lizard G. Mitochondrial dysfunctions in 7-ketocholesterol-treated 158N oligodendrocytes without or with α-tocopherol: Impacts on the cellular profil of tricarboxylic cycle-associated organic acids, long chain saturated and unsaturated fatty acids, oxysterols, cholesterol and cholesterol precursors. J Steroid Biochem Mol Biol. 2017 May;169:96-110. doi: 10.1016/j.jsbmb.2016.03.029. Epub 2016 Mar 25. PubMed PMID: 27020660.

19: Zhao Q, Qian C, Chen XZ. A highly stereoselective synthesis of C-24 and C-25 oxysterols from desmosterol. Steroids. 2016 May;109:16-21. doi: 10.1016/j.steroids.2016.03.003. Epub 2016 Mar 8. PubMed PMID: 26968128.

20: Boussicault L, Alves S, Lamazière A, Planques A, Heck N, Moumné L, Despres G, Bolte S, Hu A, Pagès C, Galvan L, Piguet F, Aubourg P, Cartier N, Caboche J, Betuing S. CYP46A1, the rate-limiting enzyme for cholesterol degradation, is neuroprotective in Huntington's disease. Brain. 2016 Mar;139(Pt 3):953-70. doi: 10.1093/brain/awv384. Epub 2016 Jan 29. PubMed PMID: 26912634; PubMed Central PMCID: PMC4766376.

Explore Compound Types